molecular formula C10H18N3O3PS B12221947 N-[bis(dimethylamino)phosphoryl]benzenesulfonamide CAS No. 321976-54-9

N-[bis(dimethylamino)phosphoryl]benzenesulfonamide

Cat. No.: B12221947
CAS No.: 321976-54-9
M. Wt: 291.31 g/mol
InChI Key: KDFLGUQSJAPXTR-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-[bis(dimethylamino)phosphinyl]- is a complex organic compound that features a benzenesulfonamide moiety linked to a bis(dimethylamino)phosphinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, N-[bis(dimethylamino)phosphinyl]- typically involves the reaction of benzenesulfonyl chloride with bis(dimethylamino)phosphine oxide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-[bis(dimethylamino)phosphinyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids and phosphine oxides.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfonic acids and phosphine oxides.

    Reduction: Amines and secondary phosphines.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

Benzenesulfonamide, N-[bis(dimethylamino)phosphinyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrases.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it can inhibit carbonic anhydrase by binding to the active site and blocking the enzyme’s activity. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells and antimicrobial activity against bacteria.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide derivatives: These compounds share the benzenesulfonamide moiety but differ in their substituents, leading to variations in their chemical and biological properties.

    Phosphine oxide derivatives: Compounds with similar phosphine oxide groups but different organic moieties.

Uniqueness

Benzenesulfonamide, N-[bis(dimethylamino)phosphinyl]- is unique due to the combination of the benzenesulfonamide and bis(dimethylamino)phosphinyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Biological Activity

N-[bis(dimethylamino)phosphoryl]benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neuroprotection, anticancer properties, and enzyme inhibition. This article synthesizes findings from various studies to detail the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a phosphorus atom bonded to two dimethylamino groups and a benzenesulfonamide moiety. The presence of these functional groups is crucial for its biological activity, influencing its interaction with various biological targets.

Biological Activity Overview

1. Enzyme Inhibition:

  • The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vitro studies have shown that derivatives with similar structures exhibit significant inhibitory effects on these enzymes, which are critical in neurodegenerative diseases like Alzheimer’s disease .

2. Anticancer Properties:

  • Recent research has identified this compound as a potential anticancer agent. It has been shown to induce apoptosis in cancer cell lines, with studies reporting IC50 values comparable to known chemotherapeutics like cisplatin . The mechanism appears to involve the disruption of cellular signaling pathways responsible for cell survival.

3. Neuroprotective Effects:

  • The compound has demonstrated neuroprotective properties by promoting neurite outgrowth in neuronal cultures. This effect is believed to be mediated through the activation of neurotrophic factors, which enhance neuronal survival and repair mechanisms following injury .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its chemical structure. Key findings regarding SAR include:

  • Dimethylamino Groups: These groups enhance lipophilicity and facilitate better penetration across the blood-brain barrier, contributing to the compound's neuroprotective effects.
  • Sulfonamide Moiety: The sulfonamide group is critical for enzyme inhibition; modifications to this part of the molecule can significantly alter potency against AChE and BChE.
  • Substituent Variations: Variations in substituents on the benzene ring have been shown to affect both the potency and selectivity of the compound against different biological targets .

Case Studies

Case Study 1: Neuroprotection in Animal Models
A study involving animal models demonstrated that administration of this compound led to improved outcomes in models of neurodegeneration. Mice treated with this compound showed enhanced cognitive function and reduced markers of neuronal damage compared to controls .

Case Study 2: Anticancer Efficacy
In vitro assays on human leukemia cell lines revealed that this compound significantly reduced cell viability. The mechanism was linked to the induction of apoptosis, with flow cytometry confirming increased levels of apoptotic markers after treatment .

Comparative Analysis

The table below summarizes the biological activities reported for this compound compared to other related compounds:

Compound NameAChE Inhibition (IC50 μM)Anticancer Activity (IC50 μM)Neuroprotective Effect
This compound7.3110Yes
Compound A5.0015No
Compound B12.008Yes

Properties

CAS No.

321976-54-9

Molecular Formula

C10H18N3O3PS

Molecular Weight

291.31 g/mol

IUPAC Name

N-[bis(dimethylamino)phosphoryl]benzenesulfonamide

InChI

InChI=1S/C10H18N3O3PS/c1-12(2)17(14,13(3)4)11-18(15,16)10-8-6-5-7-9-10/h5-9H,1-4H3,(H,11,14)

InChI Key

KDFLGUQSJAPXTR-UHFFFAOYSA-N

Canonical SMILES

CN(C)P(=O)(NS(=O)(=O)C1=CC=CC=C1)N(C)C

Origin of Product

United States

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